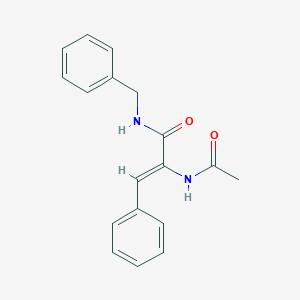![molecular formula C14H13NO4 B273884 (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE](/img/structure/B273884.png)
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is a complex organic compound with the molecular formula C14H11NO5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE typically involves multiple steps. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one
- (9R,10R)-10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl-β-D-glucopyranosid
Uniqueness
Compared to similar compounds, (9Z)-9-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H13NO4 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
(9Z)-9-hydroxyimino-8,8-dimethyl-10H-pyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H13NO4/c1-14(2)11(15-17)7-9-10(19-14)5-3-8-4-6-12(16)18-13(8)9/h3-6,17H,7H2,1-2H3/b15-11- |
InChI-Schlüssel |
UTAYRBLJTNHOGF-PTNGSMBKSA-N |
SMILES |
CC1(C(=NO)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Isomerische SMILES |
CC1(/C(=N\O)/CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Kanonische SMILES |
CC1(C(=NO)CC2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{10-[3-(Methacryloyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-en-4-yl}phenyl 2-methylacrylate](/img/structure/B273806.png)
![4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)
![Ethyl 4,10-bis[4-(acetyloxy)phenyl]-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273810.png)
![Ethyl 2,6-bis(4-butoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B273811.png)
![Ethyl 4,10-bis(2-bromophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B273812.png)
![2-(4-Chlorophenyl)-4-[3,4-(methylenedioxy)benzylidene]-2-oxazolin-5-one](/img/structure/B273815.png)
![3-{[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amino}benzoic acid](/img/structure/B273818.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273820.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)
![4-methoxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B273827.png)

![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)
